1,2-Dimethylnaphthalene
Overview
Description
1,2-Dimethylnaphthalene is a polycyclic aromatic hydrocarbon with the molecular formula C12H12. It is a derivative of naphthalene, where two methyl groups are attached to the first and second positions of the naphthalene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
1,2-Dimethylnaphthalene is a polycyclic aromatic hydrocarbon
Mode of Action
Like other polycyclic aromatic hydrocarbons, it may interact with its targets through non-covalent interactions such as hydrophobic effects and π-π stacking .
Biochemical Pathways
Polycyclic aromatic hydrocarbons are known to be metabolized by cytochrome p450 enzymes, leading to the formation of reactive metabolites that can bind to dna and proteins, potentially causing cellular damage .
Pharmacokinetics
Metabolism is likely to occur in the liver, primarily via oxidation by cytochrome P450 enzymes .
Result of Action
Studies have shown that it can have lethal and sublethal effects on marine organisms, affecting survival, feeding, and egg production rates .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility in water is low, which can affect its bioavailability and toxicity in aquatic environments . Furthermore, its stability and action can be influenced by factors such as temperature, pH, and the presence of other substances in the environment.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,2-Dimethylnaphthalene are largely determined by the position of the methyl substituents . The rate and extent of intrinsic bioremediation are significantly affected by the position of the alkyl substituents . For the series of the dimethylnaphthalene isomers, the biodegradation rate coefficient varies up to one order of magnitude, depending on the position of the methylic groups .
Cellular Effects
It is known that PAHs and their derivatives can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the position of the methyl substituents can significantly affect the biodegradation pathways of dimethylnaphthalene isomers .
Temporal Effects in Laboratory Settings
It is known that the biodegradation rate of dimethylnaphthalene isomers can vary significantly depending on the position of the methylic groups .
Dosage Effects in Animal Models
It is known that PAHs and their derivatives can have significant toxic effects at high doses .
Metabolic Pathways
It is known that the position of the methyl substituents can significantly affect the biodegradation pathways of dimethylnaphthalene isomers .
Transport and Distribution
It is known that PAHs and their derivatives can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that PAHs and their derivatives can localize to specific compartments or organelles within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethylnaphthalene can be synthesized through several methods. One common approach involves the methylation of naphthalene using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions to ensure complete methylation .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes. One such method involves the use of zeolite catalysts to facilitate the methylation of naphthalene. This process is efficient and yields high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to dihydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur, where the methyl groups can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated naphthalenes
Scientific Research Applications
1,2-Dimethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex aromatic compounds.
Industry: It is used in the production of dyes, pigments, and other aromatic compounds.
Comparison with Similar Compounds
1,2-Dimethylnaphthalene can be compared with other dimethylnaphthalene isomers, such as:
- 1,3-Dimethylnaphthalene
- 1,4-Dimethylnaphthalene
- 2,6-Dimethylnaphthalene
- 2,7-Dimethylnaphthalene
Each of these isomers has unique properties and applications. For example, 2,6-Dimethylnaphthalene is known for its use in the production of high-performance polymers, while 2,7-Dimethylnaphthalene is studied for its atmospheric oxidation mechanisms .
This compound stands out due to its specific substitution pattern, which influences its reactivity and applications in various fields .
Properties
IUPAC Name |
1,2-dimethylnaphthalene | |
---|---|---|
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InChI |
InChI=1S/C12H12/c1-9-7-8-11-5-3-4-6-12(11)10(9)2/h3-8H,1-2H3 | |
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InChI Key |
QNLZIZAQLLYXTC-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C12H12 | |
Record name | DIMETHYLNAPHTHALENE | |
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DSSTOX Substance ID |
DTXSID1058717 | |
Record name | 1,2-Dimethylnaphthalene | |
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Molecular Weight |
156.22 g/mol | |
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Physical Description |
Dimethylnaphthalene is a dark brown liquid. (NTP, 1992), Colorless or yellow liquid; [Alfa Aesar MSDS] | |
Record name | DIMETHYLNAPHTHALENE | |
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Record name | 1,2-Dimethylnaphthalene | |
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Flash Point |
214 °F (NTP, 1992) | |
Record name | DIMETHYLNAPHTHALENE | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
Record name | DIMETHYLNAPHTHALENE | |
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Density |
1.01 (NTP, 1992) - Denser than water; will sink | |
Record name | DIMETHYLNAPHTHALENE | |
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Vapor Pressure |
48 mmHg at 124 °F ; 89 mmHg at 167 °F; 147 mmHg at 199 °F (NTP, 1992) | |
Record name | DIMETHYLNAPHTHALENE | |
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CAS No. |
28804-88-8, 573-98-8 | |
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Record name | 1,2-Dimethylnaphthalene | |
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Record name | Naphthalene, dimethyl- | |
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Record name | 1,2-DIMETHYLNAPHTHALENE | |
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Record name | 1,2-Dimethylnaphthalene | |
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Record name | 1,2-dimethylnaphthalene | |
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Record name | Dimethylnaphthalene | |
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Record name | 1,2-DIMETHYLNAPHTHALENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2-dimethylnaphthalene?
A1: this compound has the molecular formula C12H12 and a molecular weight of 156.22 g/mol. []
Q2: Are there any spectroscopic studies available for this compound?
A2: Yes, researchers have investigated the vibrational structure of this compound using low-temperature absorption and fluorescence spectra in an n-hexane matrix. [] Additionally, high-resolution Fourier-transform microwave spectroscopy has been used to study its rotational spectra. []
Q3: How does this compound react with tetranitromethane under photochemical conditions?
A3: Photolysis of a charge-transfer complex formed between this compound and tetranitromethane generates a triad of reactive species: this compound radical cation, nitrogen dioxide, and trinitromethanide ion. These species recombine to form adducts, primarily through the attack of the trinitromethanide ion at the C4 position of the this compound radical cation. [, ] Interestingly, this reaction can also lead to a 1,3-dipolar nitro addition product via internal cycloaddition of a nitro group across the 1,2-double bond of the primary adduct. [, ]
Q4: How is this compound metabolized in living organisms?
A4: Studies in rats have shown that this compound undergoes metabolism primarily in the liver, leading to several metabolites including 1,2-dimethylthionaphthalene, 1,2-dimethylnaphthol, 1-methylnaphthalene-2-methanol, 1-methyl-2-naphthoic acid, and 1,2-dimethylmethylthionaphthalene. These metabolites are primarily excreted through urine and feces. [] Research also suggests that marine copepods, like Acartia tonsa, utilize glutathione S-transferase enzymes to metabolize this compound. []
Q5: What are the environmental concerns associated with this compound?
A5: this compound is a polycyclic aromatic hydrocarbon (PAH) found in fossil fuels and their derivatives. Its presence in the environment, particularly in marine ecosystems, is a concern due to its potential toxicity. Studies have shown that this compound can negatively impact meiofauna communities in sandy beaches, affecting their abundance and community structure. [] Additionally, research highlights the importance of monitoring this compound levels in sediment and biological samples after oil spills to assess its potential impact on marine organisms. []
Q6: What are the applications of this compound?
A7: this compound is commonly used in moth repellents, such as mothballs. It also serves as a precursor in the production of tanning agents, resins, lubricants, plastics, antiseptics, and toilet deodorants. []
Q7: Can this compound be used in organic solar cells?
A8: Research indicates that this compound can be used as a non-halogenated solvent additive in the fabrication of organic solar cells. When used in combination with high-temperature blade coating, it can enhance the performance of PM6:Y6 based devices by suppressing excessive aggregation of Y6 and promoting balanced crystallinity in the active layer. []
Q8: Have there been any computational studies on this compound?
A9: Yes, Density functional theory calculations have been employed to study the geometry, vibrational frequencies, and barriers to methyl internal rotation in this compound. [] Quantum chemical computations combined with spectroscopic analysis have provided insights into its electronic structure and molecular properties. [, ] Additionally, quantum three-dimensional calculations have been used to characterize the intermolecular vibrational levels of the this compound-argon van der Waals complex. []
Q9: How do structural modifications of this compound affect its properties?
A10: Studies on the autoxidation of various naphthalen-1-ols, including those derived from this compound, reveal that the presence and position of methyl substituents significantly influence their reactivity towards oxygen. For instance, 2,3,4-trimethylnaphthalen-1-ol, obtained through the oxidation of 1,2,3-trimethylnaphthalene, exhibits high oxygen sensitivity due to a peri interaction between substituents at the 4 and 5 positions. []
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